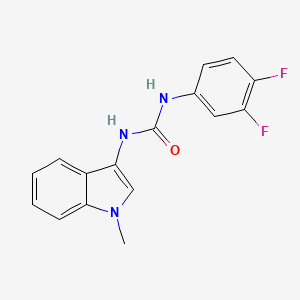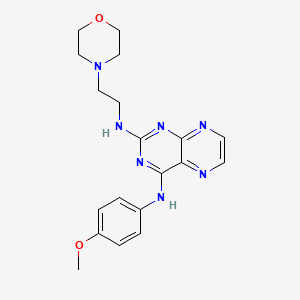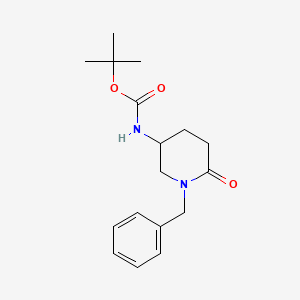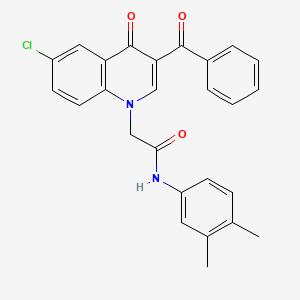
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1). It has been found to have potential applications in cancer treatment, as it can enhance the efficacy of DNA-damaging agents by inhibiting CHK1, which is involved in DNA damage response and repair.
Applications De Recherche Scientifique
Hydrogel Formation and Anion Tuning
Hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrate the ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion, offering a method to control the gels' physical properties. This anion tuning is essential for developing materials with specific characteristics, such as elastic storage modulus, which can be ordered according to the acid used in the hydrogel's formation. Such materials have applications ranging from drug delivery systems to soft robotics due to their unique physical properties (Lloyd & Steed, 2011).
Inhibition of Chitin Synthesis
Compounds structurally similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, like diflubenzuron, inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's exoskeleton, leading to its death. Such compounds are valuable for pest control in agriculture, offering a targeted method to manage pest populations without affecting non-target species. The specificity and efficiency of these compounds make them an important tool in integrated pest management strategies (Deul, Jong & Kortenbach, 1978).
Urea-Fluoride Interaction
Research into the interactions between urea derivatives and fluoride ions has revealed complex behaviors including hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the fundamental chemistry that underlies many biological and industrial processes. The ability of urea derivatives to form complexes with fluoride can be exploited in designing new materials and chemical sensors, as well as in pharmaceutical development where specific ion interactions are crucial (Boiocchi et al., 2004).
Serotonin Reuptake Inhibition
Unsymmetrical ureas, including compounds similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, have been explored for their potential as antidepressants due to their dual action as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. This dual pharmacological profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more effective treatments for depression. These findings highlight the importance of urea derivatives in medicinal chemistry, offering a new approach to the development of antidepressant therapies (Matzen et al., 2000).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQTEULQPLPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)


![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2645274.png)



![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)

![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)
![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

